4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

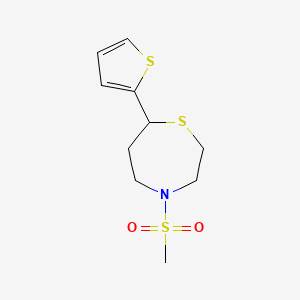

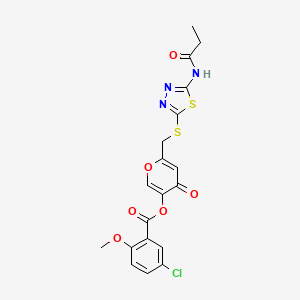

The compound “4-(Methylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane” is a complex organic molecule that contains a thiazepane ring, which is a seven-membered ring with one nitrogen atom, one sulfur atom, and five carbon atoms. The molecule also contains a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom and four carbon atoms, and a methylsulfonyl group, which consists of a sulfur atom bonded to an oxygen atom and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, thiophen-2-yl group, and methylsulfonyl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the sulfur atoms in the thiophen-2-yl and methylsulfonyl groups might be involved in reactions with electrophiles or nucleophiles .Scientific Research Applications

Nonlinear Optical Properties

Research on conjugated thiophene compounds, including those containing methylsulfonyl groups, has highlighted their significant potential in the field of nonlinear optical (NLO) materials. These materials exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for various applications in optical technologies. The incorporation of methylsulfonyl and phenylsulfonyl acceptors into thiophene chromophores enhances their NLO properties due to the broad transparency range and synthetic flexibility of the sulfone group. Such compounds have been synthesized and evaluated for their UV-VIS absorption spectrum, thermal stability, and second-order nonlinear optical properties, demonstrating their utility in advancing NLO materials technology (Chou et al., 1996).

Antimicrobial and Antitubercular Agents

Sulfonamide derivatives, including those with thiazole, pyridone, pyrazole, chromene, and hydrazone structures, have been synthesized for their potential as antimicrobial agents. These compounds incorporate sulfamoyl moieties and have shown promising in vitro antibacterial and antifungal activities. The structural versatility provided by the sulfonamide group contributes to the antimicrobial efficacy of these compounds, underscoring the role of sulfonamide derivatives in the development of new antimicrobial strategies (Darwish et al., 2014).

Gelatinase Inhibition for Cancer and Stroke Treatment

Methylsulfonyl derivatives have been explored for their selective inhibition of gelatinases, enzymes implicated in the progression of cancer and stroke. The metabolism and pharmacological evaluation of specific methylsulfonyl inhibitors demonstrate their potential in animal models for treating these conditions. Understanding the metabolic pathways and activity profiles of these inhibitors is crucial for developing effective therapeutic agents targeting gelatinases (Celenza et al., 2008).

Proton Conductivity in Polyaromatic Electrolytes

Poly(thiophenylenesulfonic acid), synthesized with high degrees of sulfonation, exhibits excellent water affinity and proton conductivity. This novel class of polyaromatic electrolytes demonstrates the potential of sulfonated polymers in applications requiring high proton conductivity, such as fuel cells and other electrochemical devices. The ability to form transparent films and the high carrier concentration make these materials particularly attractive for technological advancements in energy and electronics (Miyatake et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-7-thiophen-2-yl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S3/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSQAXMBKXGKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(SCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2869709.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2869711.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2869712.png)

![tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2869714.png)

![(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride](/img/structure/B2869715.png)

![(E)-2-phenyl-N-[4-(sulfamoylmethyl)phenyl]ethenesulfonamide](/img/structure/B2869723.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2869725.png)